

Confirming the Structure of H2N-PEG2-CH2COOH: A Comparative Guide Using NMR Spectroscopy

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Compound of Interest

Compound Name: H2N-PEG2-CH2COOH

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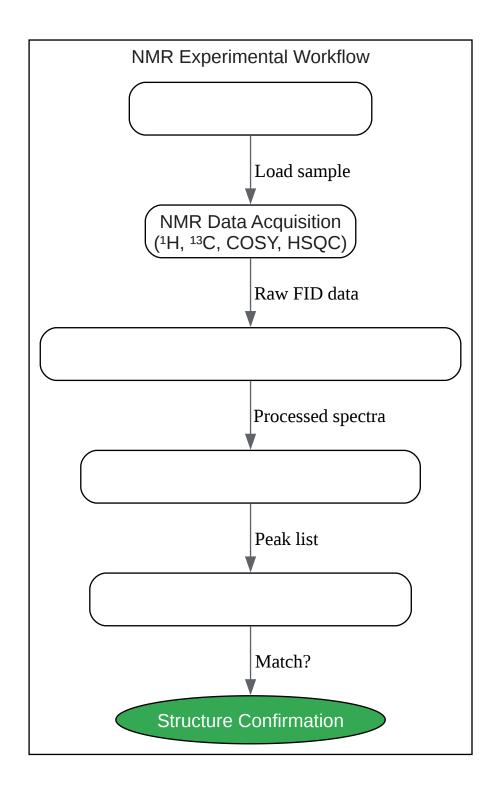
For researchers and professionals in drug development and bioconjugation, precise structural verification of linker molecules is paramount. **H2N-PEG2-CH2COOH** is a bifunctional linker featuring a terminal amine group and a carboxylic acid group, separated by a two-unit polyethylene glycol (PEG) chain.[1][2] Its defined length and distinct functional ends make it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for unambiguously confirming its structure.

This guide provides a detailed comparison of the expected ¹H and ¹³C NMR spectral data for **H2N-PEG2-CH2COOH** against a structurally similar alternative, demonstrating how NMR can be used to verify its unique structure.

Molecular Structure and Atom Numbering

To interpret NMR data effectively, we must first understand the distinct chemical environments of the protons and carbons within the **H2N-PEG2-CH2COOH** molecule. The diagram below illustrates the structure with each unique proton and carbon environment labeled.





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References

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